molecular formula C21H18ClNO5S B2761233 3-[Benzyl(4-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid CAS No. 565173-05-9

3-[Benzyl(4-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid

Cat. No. B2761233
CAS RN: 565173-05-9
M. Wt: 431.89
InChI Key: KDVNXQNDGGPKHX-UHFFFAOYSA-N
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Description

3-[Benzyl(4-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid is a chemical compound with the molecular formula C21H19NO5S . It has a molecular weight of 397.45 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H19NO5S/c1-27-19-12-10-18(11-13-19)22(15-16-6-3-2-4-7-16)28(25,26)20-9-5-8-17(14-20)21(23)24/h2-14H,15H2,1H3,(H,23,24) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Toxicity Assessment

Research conducted by Gorokhova et al. (2020) investigated the toxic properties of several benzoic acid derivatives, including 4-chlorobenzoic acid and 4-methoxybenzoic acid, upon intragastric intake. This study found that these compounds could lead to significant biochemical and morphological changes, indicating a toxic effect primarily on the liver and kidneys. This suggests the importance of understanding the toxicological profiles of these compounds for safety evaluations (Gorokhova et al., 2020).

Synthesis and Antimicrobial Activity

Nakazumi et al. (1984) explored the synthesis of 3-(substituted methyl)-2-phenyl-4H-1-benzothiopyran-4-ones, demonstrating the chemical versatility of benzoic acid derivatives. The study highlighted the antimicrobial potential of these compounds against Trichophytons, pointing towards their application in developing new antimicrobial agents (Nakazumi et al., 1984).

Proton Exchange Membranes

Research by Kim et al. (2008) introduced comb-shaped poly(arylene ether sulfone)s synthesized using sulfonated 4-fluorobenzophenone and related compounds, for use as proton exchange membranes in fuel cells. These membranes displayed promising properties for polyelectrolyte membrane materials, including high proton conductivity, suggesting their potential in advancing fuel cell technology (Kim et al., 2008).

Environmental Applications

Zhou et al. (2018) developed tertiary amine-functionalized adsorption resins for removing benzophenone-4 from water. This study showcases the environmental applications of benzoic acid derivatives in water treatment technologies, emphasizing the importance of novel materials in mitigating pollution (Zhou et al., 2018).

Chemical Reactions and Derivatives

Several studies focus on the reactions and derivatives of benzoic acid and its substituted forms, exploring their synthesis, characteristics, and applications. For instance, the work by Bonnin et al. (1979) and subsequent research delve into the synthesis of various benzoic acid derivatives and their potential uses in different chemical and industrial applications (Bonnin et al., 1979).

Mechanism of Action

The mechanism of action for this compound is not specified in the sources I found. It’s possible that the compound’s mechanism of action could vary depending on its application, particularly if it’s used in the context of drug development or other biological research .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-[benzyl-(4-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO5S/c1-28-18-10-8-17(9-11-18)23(14-15-5-3-2-4-6-15)29(26,27)20-13-16(21(24)25)7-12-19(20)22/h2-13H,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVNXQNDGGPKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Benzyl(4-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid

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